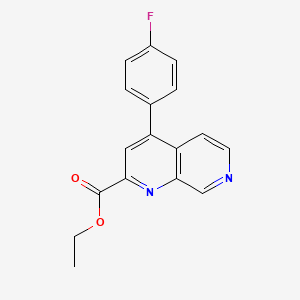![molecular formula C14H17NO2S2 B15062757 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,10-Dithiaspiro[45]decan-1-yl)isonicotinic acid is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid typically involves a series of reactions starting from readily available precursors. One common method involves the formation of the spirocyclic core through a Lewis acid-catalyzed Prins/pinacol cascade process. This method is known for its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isonicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学的研究の応用
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The sulfur atoms in the structure can also participate in redox reactions, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol: Another spirocyclic compound with a different functional group.
2,8-Diazaspiro[4.5]decan-1-one: A spirocyclic compound with nitrogen atoms in the ring
Uniqueness
What sets 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid apart is its unique combination of a spirocyclic structure with sulfur atoms and an isonicotinic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H17NO2S2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
2-(6,10-dithiaspiro[4.5]decan-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-5-14(11)18-7-2-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17) |
InChIキー |
UIQDINZCNOLIRN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2(C1)SCCCS2)C3=NC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
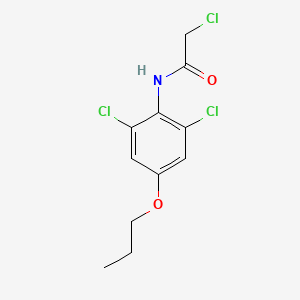
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)

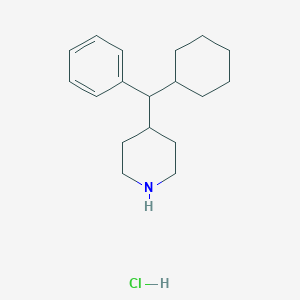
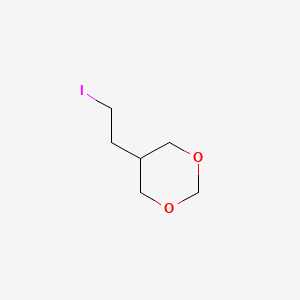
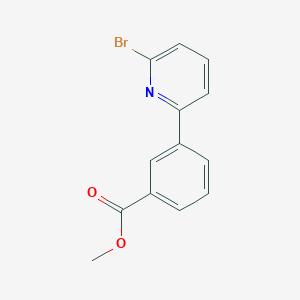
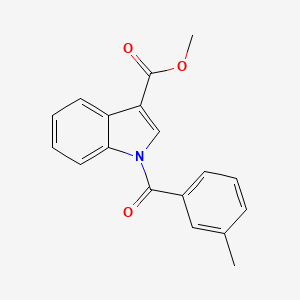
![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
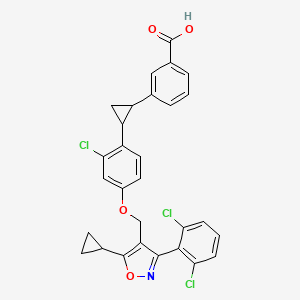

![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
